Sodium 2,2-diethoxyethane-1-sulfonate

Description

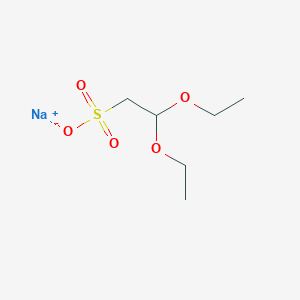

Sodium 2,2-diethoxyethane-1-sulfonate is an organosulfur compound characterized by a sulfonate (-SO₃⁻) group attached to an ethane backbone substituted with two ethoxy (-OCH₂CH₃) groups at the 2-position. This structure confers unique physicochemical properties, such as high water solubility due to the polar sulfonate group and enhanced stability in aqueous environments. The compound is often utilized in specialized applications, including coordination chemistry, phase-transfer catalysis, and as a stabilizing agent in industrial processes. Its bifunctional nature—combining ether oxygen donor sites and a sulfonate anion—makes it versatile for chemical synthesis and material science applications.

Properties

CAS No. |

1929606-73-4 |

|---|---|

Molecular Formula |

C6H14NaO5S |

Molecular Weight |

221.23 g/mol |

IUPAC Name |

sodium;2,2-diethoxyethanesulfonate |

InChI |

InChI=1S/C6H14O5S.Na/c1-3-10-6(11-4-2)5-12(7,8)9;/h6H,3-5H2,1-2H3,(H,7,8,9); |

InChI Key |

JQEFBUVACAVYKM-UHFFFAOYSA-N |

SMILES |

CCOC(CS(=O)(=O)[O-])OCC.[Na+] |

Canonical SMILES |

CCOC(CS(=O)(=O)O)OCC.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,2-Diethoxyethanol

2,2-Diethoxyethanol serves as a precursor in the synthesis of Sodium 2,2-diethoxyethane-1-sulfonate. Several methods exist for synthesizing 2,2-diethoxyethanol.

Hydrolysis of Haloacetaldehyde Diethyl Acetal

Haloacetaldehyde diacetal can be hydrolyzed to synthesize 2,2-diethoxyethanol. However, this method can suffer from long reaction times (e.g., 75 hours), high-pressure requirements, and incomplete conversion of raw materials, leading to conversion rates of around 60%. Furthermore, the purification process can be challenging due to the difficulty in removing unreacted raw materials.

Reaction of Phenethyl Alcohol with Sodium and Haloacetaldehyde Diethyl Acetal

Another method involves reacting phenethyl alcohol with sodium to form sodium phenethylate, which then reacts with haloacetaldehyde diethyl acetal to produce benzyl ether. The benzyl ether is subsequently reduced to obtain 2,2-diethoxyethanol. This method involves a complex synthesis process, requires hydrogenation reduction debenzylation, and can be costly.

Alkaline Hydrolysis of Haloacetaldehyde Diethyl Acetal

Patent CN101624335B describes using halogenated acetaldehyde diethyl acetal as a raw material and performing alkaline hydrolysis in a mixed water-water-soluble organic solvent system in the presence of alkali at 100-150°C and a system pressure of 0.14MPa-0.68MPa for 2-72 hours to obtain 2,2-diethoxyethanol. However, this method requires high temperatures and positive pressure conditions, which can corrode glass-lined kettles, and may result in low yield and purity of the final product.

Esterification and Hydrolysis

A halogenated acetaldehyde diethyl acetal and acetate are added to an organic solvent to cause an esterification reaction. After the esterification reaction is complete, the reaction solution is brought to room temperature, and water and methyl tert-butyl ether are added to extract layers. Dry the organic phase with magnesium sulfate and concentrate to obtain pure 2,2-ethoxy ethanol acetate. Hydrolyze the 2,2-ethoxy ethanol acetate obtained in the previous step.

Additional Synthetic Methods Involving Bromoacetaldehyde Diethyl Acetal

Chemical Reactions Analysis

Types of Reactions: Sodium 2,2-diethoxyethane-1-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its sulfonate group, which is highly reactive under specific conditions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium cyanide.

Major Products: The major products formed from these reactions include sulfonic acids, sulfonamides, and sulfones, depending on the reaction conditions and reagents used .

Scientific Research Applications

Role as a Sulfonylating Agent

Sodium 2,2-diethoxyethane-1-sulfonate is extensively used in organic synthesis as a sulfonylating agent. It facilitates the formation of various organosulfur compounds through reactions such as:

- S–S Bond Formation : Essential for synthesizing thiosulfonates.

- N–S and C–S Bond Formation : Critical in producing sulfonamides and sulfides.

Table 1: Organosulfur Compounds Synthesized Using this compound

| Compound Type | Example Compounds | Reaction Type |

|---|---|---|

| Thiosulfonates | Thiosulfinate derivatives | S–S Bond Formation |

| Sulfonamides | Sulfamethoxazole | N–S Bond Formation |

| Sulfides | Dimethyl sulfide | C–S Bond Formation |

Photoredox Catalysis

In photoredox catalysis, this compound participates in radical reactions under light irradiation. It enables site-selective C–H sulfonylation and other transformations, enhancing the efficiency of organic syntheses.

Case Study: Photoredox Catalytic Transformations

Research indicates that using this compound with photocatalysts leads to high yields in complex organic molecules, showcasing its effectiveness in modern synthetic methodologies.

Detoxification of Industrial Effluents

This compound plays a significant role in environmental chemistry by detoxifying industrial effluents. It reacts with sulfur-containing pollutants, rendering them less harmful or facilitating their extraction from waste streams.

Table 2: Environmental Impact of this compound

| Pollutant Type | Treatment Method | Outcome |

|---|---|---|

| Sulfur Compounds | Reaction with sulfonate | Reduced toxicity levels |

| Heavy Metals | Complexation | Enhanced removal rates |

Case Study: Efficacy in Wastewater Treatment

Field studies demonstrate that the application of this compound significantly lowers sulfur-based contaminants in wastewater treatment facilities, contributing to cleaner water systems.

Functionalization of Materials

This compound is utilized to functionalize materials, particularly in creating smart materials responsive to environmental stimuli such as pH and temperature changes.

Table 3: Properties of Functionalized Materials

| Property | Description |

|---|---|

| Self-healing | Ability to repair itself after damage |

| Shape memory | Returns to original shape upon stimulus |

| Environmental responsiveness | Reacts to changes in environment |

Case Study: Development of Smart Polymers

Research has shown that incorporating this compound into polymer matrices enhances their mechanical properties and responsiveness to environmental changes.

Mechanism of Action

The mechanism of action of sodium 2,2-diethoxyethane-1-sulfonate involves its interaction with molecular targets through its sulfonate group. This interaction can lead to the formation of stable complexes with various substrates, facilitating chemical reactions. The compound’s surfactant properties also enable it to reduce surface tension, enhancing its emulsifying and solubilizing capabilities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Sodium 2,2-diethoxyethane-1-sulfonate with structurally or functionally related sulfonates and ether-containing compounds.

Structural and Functional Analogues

| Compound | Key Structural Features | Key Properties | Applications |

|---|---|---|---|

| This compound | Ethane backbone with two ethoxy groups and a sulfonate | High hydrophilicity, thermal stability (up to 250°C), chelating capacity | Catalysis, stabilizers, ligand synthesis |

| Sodium 2-ethoxyethane sulfonate | Ethane backbone with one ethoxy group and a sulfonate | Moderate solubility in polar solvents, lower thermal stability (~200°C) | Surfactants, detergents |

| Sodium dodecylbenzenesulfonate (SDBS) | Long alkyl chain + benzene ring + sulfonate | Strong surfactant properties, micelle formation, high foam stability | Detergents, emulsifiers |

| Sodium vinyl sulfonate | Vinyl group + sulfonate | Reactive monomer, polymerizes readily, high ionic conductivity | Water-soluble polymers, ion-exchange resins |

Research Findings

- Solubility : this compound exhibits superior water solubility compared to Sodium 2-ethoxyethane sulfonate due to its additional ethoxy group, which enhances hydrogen bonding with water .

- Thermal Stability : Differential scanning calorimetry (DSC) studies indicate that this compound remains stable up to 250°C, outperforming Sodium 2-ethoxyethane sulfonate (~200°C) .

- Surfactant Efficacy: Unlike SDBS, this compound lacks a hydrophobic alkyl chain, rendering it ineffective as a surfactant. However, its chelating ability for metal ions (e.g., Cu²⁺, Fe³⁺) is notable in catalytic systems .

- Reactivity : Sodium vinyl sulfonate polymerizes under mild conditions, whereas this compound remains inert, making it suitable as a stabilizer in reactive environments .

Limitations and Knowledge Gaps

The provided evidence () pertains to a sodium phosphonothiolate derivative (2,2-Dimethylpropyl S-sodium methylphosphonothiolate), which is structurally and functionally distinct from this compound. In contrast, sulfonates like this compound are non-toxic and industrially benign.

Q & A

Q. What criteria confirm method robustness when using this compound in novel assays?

- Methodology : Follow ICH Q2(R1) guidelines:

| Parameter | Acceptance Criteria |

|---|---|

| Precision (RSD) | ≤2% intraday, ≤5% interday |

| Linearity | ≥ 0.995 over 50–150% range |

| LOD/LOQ | Signal-to-noise ≥ 3/10 |

| Include system suitability tests (e.g., column efficiency ≥ 2000 plates/meter) . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.